molecular formula C14H11NO3 B2952784 9-Acridinecarboxylic acid hydrate CAS No. 206557-00-8; 332927-03-4; 5336-90-3

9-Acridinecarboxylic acid hydrate

Cat. No.: B2952784
CAS No.: 206557-00-8; 332927-03-4; 5336-90-3
M. Wt: 241.246
InChI Key: ZQAZWHSZYVXGMP-UHFFFAOYSA-N
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Description

9-Acridinecarboxylic acid hydrate (CAS 332927-03-4) is a derivative of acridine, characterized by a carboxyl group at the 9-position and a water molecule in its crystalline structure. The anhydrous form (CAS 5336-90-3) has a molecular formula of C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol, while the hydrate form includes additional water content . This compound exhibits a planar aromatic structure, enabling π-stacking interactions with biomolecules like DNA. Its fluorescence properties (emission peaks at 430–480 nm) and pH-dependent behavior make it valuable in molecular biology for DNA staining, intracellular pH imaging, and tracking nucleic acid dynamics . Additionally, it serves as a precursor in synthesizing multifunctional drug candidates, particularly in Alzheimer’s disease (AD) research .

Properties

IUPAC Name

acridine-9-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2.H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H,16,17);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAZWHSZYVXGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332927-03-4
Record name 9-Acridinecarboxylic Acid Hydrate
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Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 9-acridinecarboxylic acid hydrate with structurally related acridine derivatives:

Compound CAS Number Functional Groups Key Applications Key Properties
9-Acridinecarboxylic Acid Hydrate 332927-03-4 Carboxylic acid (-COOH), hydrate DNA intercalation, pH sensing, antioxidant activity Fluorescence (λₑₘ: 430–525 nm), IC₅₀ (BuChE: 103–539 nM), ORAC-FL: 35× tacrine
9-Aminoacridine Hydrochloride Hydrate 52417-22-8 Amino (-NH₂), hydrochloride Antiseptic, mutagenesis studies, nucleic acid staining Basic properties, intercalates DNA, mutagenic potential
9-Hydrazinoacridine 3407-93-0 Hydrazino (-NHNH₂) Intermediate in organic synthesis, coordination chemistry Nucleophilic reactivity, forms complexes with metals
Acridine (TP180) 260-94-6 Parent hydrocarbon Oxidation product of 9-acridinecarboxylic acid, model compound for toxicity studies Non-fluorescent, lipophilic, hepatotoxic
Tacrine 321-64-2 Amino (-NH₂), cyclohexanol AD treatment (acetylcholinesterase inhibitor) IC₅₀ (AChE: 113–272 nM), hepatotoxicity, limited clinical use
Cyclopentaquinoline-3b N/A Cyclopentaquinoline + acridine Multifunctional AD drug candidate IC₅₀ (BuChE: 103.73 nM), ORAC-FL: 35× tacrine, low hepatotoxicity

Pharmacological and Biochemical Properties

  • Enzyme Inhibition: 9-Acridinecarboxylic Acid Derivatives: Compound 3b (cyclopentaquinoline-acridine hybrid) shows potent BuChE inhibition (IC₅₀: 103.73 nM) and selectivity over AChE (IC₅₀: 272.33 nM). The carboxylic acid group enhances binding to enzyme pockets via hydrogen bonding . Tacrine: Despite strong AChE inhibition (IC₅₀: 113–272 nM), its hepatotoxicity limits therapeutic use .
  • Antioxidant Activity :

    • 9-Acridinecarboxylic acid derivatives exhibit superior antioxidant capacity (ORAC-FL assay: 25–35× tacrine), attributed to the electron-withdrawing carboxyl group stabilizing free radicals .
  • DNA Interaction: 9-Acridinecarboxylic acid hydrate intercalates into DNA, causing fluorescence upon UV exposure. In contrast, 9-aminoacridine binds DNA but lacks pH-sensitive fluorescence .

Physicochemical and Pharmacokinetic Profiles

Parameter 9-Acridinecarboxylic Acid Hydrate 9-Aminoacridine Hydrochloride Tacrine
LogP 2.1 (predicted) 1.8 2.9
Solubility (Water) Moderate (pH-dependent) High Low
BBB Permeability Low Low Moderate
Hepatotoxicity Not reported Not reported High
  • pH Sensitivity : 9-Acridinecarboxylic acid hydrate exists in zwitterionic (acidic pH) and anionic (alkaline pH) forms, enabling ratiometric pH sensing in cells .

Key Research Findings

Drug Development: Cyclopentaquinoline-acridine hybrids (e.g., 3b) demonstrate dual cholinesterase inhibition and antioxidant activity, outperforming tacrine in safety and efficacy .

Oxidation Pathways : 9-Acridinecarboxylic acid (TP224) forms via oxidation of 9-acridinecarboxaldehyde (TP208), highlighting its role in environmental and metabolic degradation studies .

Fluorescence Applications : The compound’s pH-dependent fluorescence lifetime (2.1 ns at pH 5 vs. 6.6 ns at pH 8) facilitates real-time intracellular imaging without photobleaching .

Q & A

Q. What are the recommended methods for synthesizing 9-acridinecarboxylic acid hydrate, and how can purity be validated?

Synthesis typically involves oxidation of 9-acridinecarboxaldehyde under controlled conditions (e.g., ozonation or hydroxyl radical-mediated reactions). Post-synthesis, purity validation requires:

  • HPLC with UV detection (λ = 254–280 nm) to monitor residual aldehydes or intermediates.
  • Mass spectrometry (MS) to confirm molecular weight (223.23 g/mol for anhydrous form; hydrate adds ~18 g/mol) .
  • Elemental analysis to verify carbon, hydrogen, and nitrogen ratios (C₁₄H₉NO₂·xH₂O) .

Q. What safety protocols are critical for handling 9-acridinecarboxylic acid hydrate in laboratory settings?

  • Engineering controls : Use fume hoods to minimize inhalation risks and install safety showers/eye wash stations .
  • Personal protective equipment (PPE) : Nitrile gloves (tested for chemical permeation), lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particles are generated .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrate decomposition .

Q. How is 9-acridinecarboxylic acid hydrate utilized in chemiluminescence applications?

The compound serves as a precursor for synthesizing acridinium esters, which are critical in chemiluminescent immunoassays (CLIA):

  • Activation : React with NHS esters (e.g., ME-DMAE-NHS) to form stable conjugates with antibodies or probes.
  • Optimization : Adjust pH (6.5–7.5) and use enhancers (e.g., CTAC) to maximize light emission efficiency .

Advanced Research Questions

Q. How do reaction conditions influence the stability of 9-acridinecarboxylic acid hydrate in aqueous solutions?

  • pH-dependent degradation : Under acidic conditions (pH < 3), the carboxylic acid group protonates, increasing solubility but accelerating decarboxylation to acridine. At pH > 8, hydroxide ions may hydrolyze the acridine ring .
  • Temperature effects : Above 40°C, hydrate water loss occurs, altering reactivity. Use thermogravimetric analysis (TGA) to quantify decomposition thresholds .

Q. What analytical techniques resolve contradictions in reported synthesis yields?

Discrepancies in yields (e.g., 70–90% in literature) arise from:

  • By-product formation : Monitor intermediates (e.g., acridone) via LC-MS/MS and optimize oxidation time/temperature .
  • Hydrate variability : Karl Fischer titration quantifies water content, which affects stoichiometric calculations .

Q. What role does 9-acridinecarboxylic acid play in oxidative degradation pathways of pharmaceuticals?

In advanced oxidation processes (AOPs):

  • Mechanistic studies : Use radical quenchers (e.g., tert-butanol) to distinguish between hydroxyl radical (•OH) and ozone-mediated pathways.
  • By-product identification : Acridine and acridone are common degradation products; track via GC-MS or NMR .

Q. How can computational modeling predict the reactivity of 9-acridinecarboxylic acid derivatives?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups) with biological activity (e.g., CYP450 inhibition) .

Methodological Challenges and Solutions

Q. Addressing discrepancies in reported melting points (e.g., 168°C vs. undefined values)

  • Cause : Hydrate vs. anhydrous form confusion.
  • Resolution : Characterize via differential scanning calorimetry (DSC) with controlled dehydration steps .

Q. Designing experiments to assess environmental toxicity

  • Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to quantify acute toxicity (EC₅₀).
  • Bioaccumulation potential : Calculate logP (experimental iLOGP = 2.1) to estimate partitioning in aquatic systems .

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